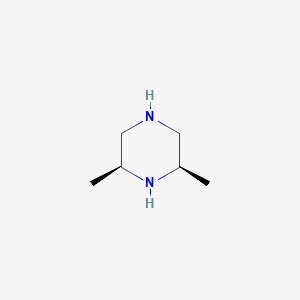

cis-2,6-Dimethylpiperazine

Overview

Description

“Cis-2,6-Dimethylpiperazine” is a chemical compound with the molecular formula C6H14N2 . It is a versatile reagent used in the preparation of biologically active compounds such as antibacterial agents .

Synthesis Analysis

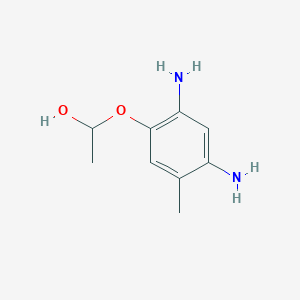

A method for the synthesis of this compound involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of this compound is characterized by two defined stereocentres . The molecular weight is 114.19 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a versatile reagent in the preparation of various biologically active compounds .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is completely soluble in water and very soluble in benzene and alcohol . The compound is light sensitive and hygroscopic .

Scientific Research Applications

Synthesis and Catalysis

Selective Synthesis of cis-2,6-Dimethylpiperazine this compound's synthesis involves the cyclization of N-β-hydroxypropyl-1,2-propanediamine, effectively catalyzed by a Cu-Cr-Fe/γ-Al2O3 catalyst in a fixed-bed reactor. The study highlights the pivotal role of the solvent, temperature, and hydrogen pressure in this process. Importantly, the choice of solvent (dioxane vs. water) significantly impacts the catalyst's service life and activity due to the varied catalyst surface interactions in different solvents. The process achieves a high yield of over 70% under optimal conditions, establishing a highly selective synthesis route for this compound (Bai et al., 2004).

Corrosion Inhibition

Corrosion Inhibition Properties this compound demonstrates notable corrosion inhibition effects on iron in acidic conditions (0.1 mol/l HClO4). The compound effectively suppresses both the cathodic and anodic corrosion processes by adhering to the iron surface, following a Langmuir adsorption isotherm. This property of this compound and related compounds is instrumental in protecting metals from corrosive environments, extending the longevity and durability of metal-based structures (Babić-Samardžija et al., 2005).

Pharmaceutical Research

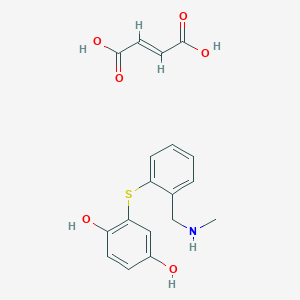

Synthesis of Calpain Inhibitor Analogues this compound is also involved in the synthesis of pharmaceutical compounds. For instance, it's used in the synthesis of a reported diketopiperazine calpain inhibitor and its analogues, derived from Streptomyces griseus. However, it's essential to note that neither the synthetic inhibitor nor its analogues showed inhibitory activity against porcine erythrocyte calpain I, indicating the complexity and specificity involved in drug development and the critical role of structural factors in biological activity (Donkor & Sanders, 2001).

Safety and Hazards

Cis-2,6-Dimethylpiperazine is a flammable solid. It can cause skin and eye irritation. Therefore, it is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for cis-2,6-Dimethylpiperazine are not detailed in the search results, its use as a versatile reagent in the preparation of biologically active compounds suggests potential for continued application in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name |

(2R,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296263 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21655-48-1 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

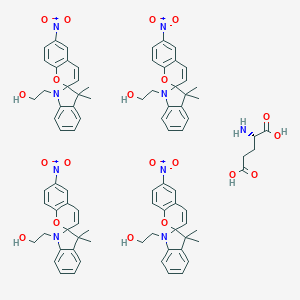

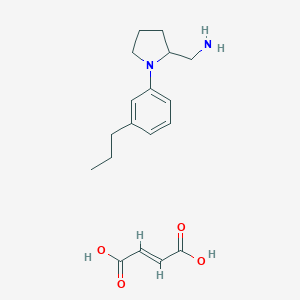

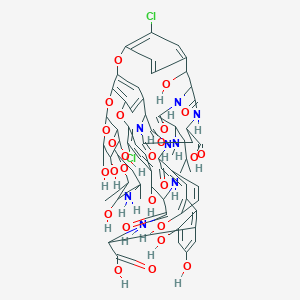

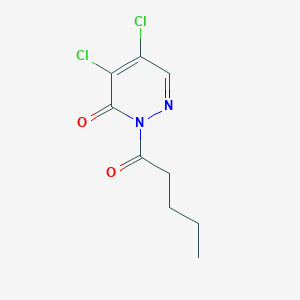

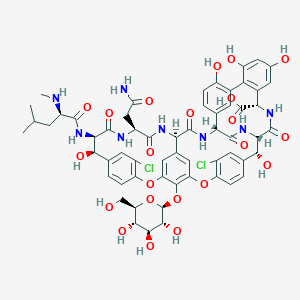

Feasible Synthetic Routes

Q & A

A: One study describes the synthesis of piperazine, the parent compound, from N-(2-hydroxy-ethyl)-ethylenediamine through a cyclization reaction achieving a yield above 95%. This reaction utilizes a catalyst composed of nickel, copper, chrome, zinc, and manganese supported on γ-Al2O3. [] The study suggests that 2-methylpiperazine and cis-2,6-Dimethylpiperazine can be synthesized using similar methods. [] Another study focuses on the selective synthesis of this compound using a Cu-Cr-Fe/γ-Al2O3 catalyst. []

A: this compound serves as a monomer in synthesizing copolyamides. [] One study highlights its use with 1,2,5-thiadiazole-3,4-dicarbonyl dichloride to create both perfectly regular and random alternating copolyamides through solution and interfacial polycondensation. [] These copolyamides are amorphous with glass transition temperatures (Tg) around 200°C. Interestingly, annealing can partially crystallize low molecular weight ordered and random copolyamides, leading to significant differences in their melting points (54°C difference observed). [] The study investigated the membrane properties of these copolyamides, particularly in water desalination by reverse osmosis and gas separation (methane/hydrogen). []

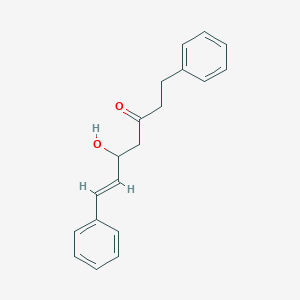

A: Research indicates that this compound derivatives have been explored for their potential pharmaceutical applications. One study focuses on 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative with a this compound substitution. [] This compound exhibited potent antitumor activities by inhibiting mTOR in human breast cancer cells. []

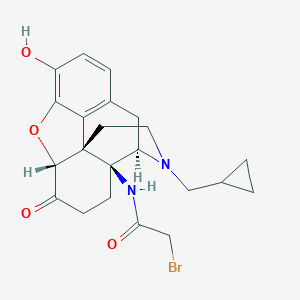

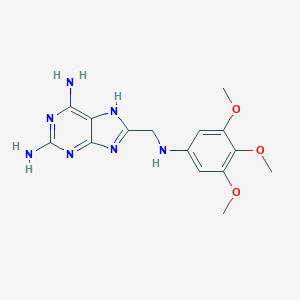

A: Multiple studies have employed molecular mechanics and 1H NMR to study the conformational properties of this compound and related compounds, particularly 3,8-diazabicyclo[3,2,1]octanes, due to their activity on opioid receptors. [, ] These studies aimed to understand the relationship between their structure and biological activity.

A: While this compound itself isn't the focus, a study investigated the corrosion inhibition properties of various N-heterocyclic amines, including piperazine and its derivatives like 2-methylpiperazine and this compound, in 0.1 mol/L HClO4. [] The research explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.